molecular formula C20H10N2O4 B046155 1,6-Dinitro-benzo(e)pyrene CAS No. 120812-48-8

1,6-Dinitro-benzo(e)pyrene

Cat. No. B046155
M. Wt: 342.3 g/mol
InChI Key: JQYDZVJBMITZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Dinitro-benzo(e)pyrene (DNBeP) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research due to its unique chemical properties. DNBeP is a highly reactive compound that can be synthesized using various methods.

Mechanism Of Action

1,6-Dinitro-benzo(e)pyrene exerts its mutagenic and carcinogenic effects by forming DNA adducts. 1,6-Dinitro-benzo(e)pyrene undergoes metabolic activation in the liver, where it is converted into reactive intermediates that can bind to DNA and form adducts. These adducts can cause DNA damage and lead to mutations and cancer.

Biochemical And Physiological Effects

1,6-Dinitro-benzo(e)pyrene can induce a wide range of biochemical and physiological effects. 1,6-Dinitro-benzo(e)pyrene is a potent inducer of oxidative stress, which can lead to cellular damage and dysfunction. 1,6-Dinitro-benzo(e)pyrene can also alter gene expression and disrupt cellular signaling pathways, leading to various physiological effects.

Advantages And Limitations For Lab Experiments

1,6-Dinitro-benzo(e)pyrene is a valuable tool for scientific research due to its potent mutagenic and carcinogenic effects. 1,6-Dinitro-benzo(e)pyrene can be used to assess the potential mutagenic and carcinogenic effects of various chemicals and environmental pollutants. However, 1,6-Dinitro-benzo(e)pyrene also has some limitations. 1,6-Dinitro-benzo(e)pyrene is a highly reactive compound that can be difficult to handle and store. 1,6-Dinitro-benzo(e)pyrene also requires specialized equipment and expertise to handle safely.

Future Directions

There are several future directions for 1,6-Dinitro-benzo(e)pyrene research. One area of research is the development of new methods for synthesizing 1,6-Dinitro-benzo(e)pyrene. Another area of research is the identification of new biomarkers for 1,6-Dinitro-benzo(e)pyrene exposure and DNA damage. Additionally, there is a need for more research on the long-term health effects of 1,6-Dinitro-benzo(e)pyrene exposure, as well as the potential for 1,6-Dinitro-benzo(e)pyrene to interact with other environmental pollutants.

Synthesis Methods

1,6-Dinitro-benzo(e)pyrene can be synthesized using different methods, including the oxidation of benzo(e)pyrene with nitric acid, the nitration of 1,6-dinitrobenzene with benzo(e)pyrene, and the condensation of 1,6-dinitrobenzene with 1,2-dihydroxybenzene. The most common method for synthesizing 1,6-Dinitro-benzo(e)pyrene is the oxidation of benzo(e)pyrene with nitric acid. This method yields high purity 1,6-Dinitro-benzo(e)pyrene, which is suitable for scientific research applications.

Scientific Research Applications

1,6-Dinitro-benzo(e)pyrene is widely used in scientific research due to its unique chemical properties. 1,6-Dinitro-benzo(e)pyrene is a potent mutagenic and carcinogenic compound that can induce DNA damage and cause cancer. 1,6-Dinitro-benzo(e)pyrene is commonly used in genetic toxicology studies to assess the potential mutagenic and carcinogenic effects of various chemicals and environmental pollutants.

properties

CAS RN

120812-48-8

Product Name

1,6-Dinitro-benzo(e)pyrene

Molecular Formula

C20H10N2O4

Molecular Weight

342.3 g/mol

IUPAC Name

3,8-dinitrobenzo[e]pyrene

InChI

InChI=1S/C20H10N2O4/c23-21(24)16-10-8-14-12-3-1-2-4-13(12)20-17(22(25)26)9-6-11-5-7-15(16)19(14)18(11)20/h1-10H

InChI Key

JQYDZVJBMITZCN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=C(C=C5)[N+](=O)[O-]

Other CAS RN

120812-48-8

synonyms

1,6-DINITRO-BENZO(E)PYRENE

Origin of Product

United States

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